![molecular formula C9H10BrFN2O B13353831 3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
3-[(5-Bromo-2-fluorophenyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Bromo-2-fluorophenyl)amino)propanamide is an organic compound with the molecular formula C9H10BrFN2O It is a derivative of propanamide, featuring a bromine and fluorine-substituted phenyl group attached to an amino group, which is further connected to a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-fluorophenyl)amino)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and 3-bromopropionyl chloride.
Reaction: The 5-bromo-2-fluoroaniline undergoes a nucleophilic substitution reaction with 3-bromopropionyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-((5-bromo-2-fluorophenyl)amino)propanoyl chloride.
Hydrolysis: The intermediate is then hydrolyzed to yield 3-((5-bromo-2-fluorophenyl)amino)propanamide.
Industrial Production Methods
In an industrial setting, the production of 3-((5-Bromo-2-fluorophenyl)amino)propanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Bromo-2-fluorophenyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituents introduced, such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-((5-Bromo-2-fluorophenyl)amino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((5-Bromo-2-fluorophenyl)amino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((5-Bromo-2-chlorophenyl)amino)propanamide
- 3-((5-Bromo-2-methylphenyl)amino)propanamide
- 3-((5-Bromo-2-nitrophenyl)amino)propanamide
Uniqueness
3-((5-Bromo-2-fluorophenyl)amino)propanamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10BrFN2O |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
3-(5-bromo-2-fluoroanilino)propanamide |
InChI |
InChI=1S/C9H10BrFN2O/c10-6-1-2-7(11)8(5-6)13-4-3-9(12)14/h1-2,5,13H,3-4H2,(H2,12,14) |
Clave InChI |
HERWYKJPNRWXMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)NCCC(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



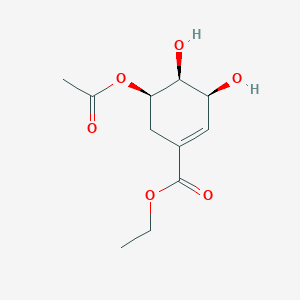
![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
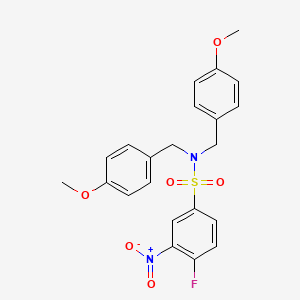
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353796.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
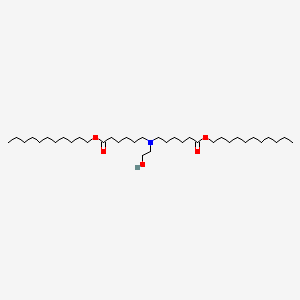
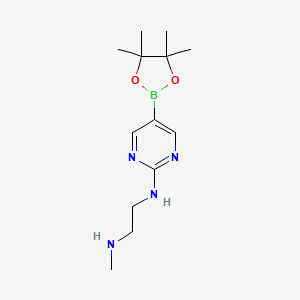
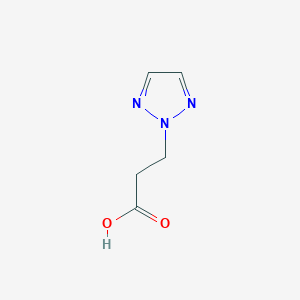
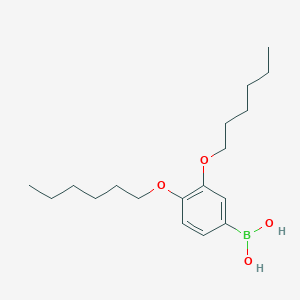
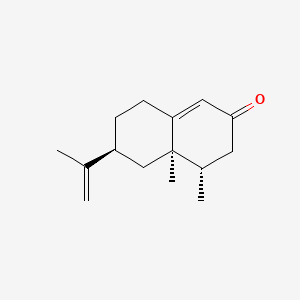
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)
![2-(Benzo[d]oxazol-2-yl)-5-bromophenol](/img/structure/B13353857.png)
